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Compound of Interest

Compound Name: BCR-ABL-IN-7

Cat. No.: B15577967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the chemical structure,

mechanism of action, and biological activity of BCR-ABL-IN-7, a potent inhibitor of the wild-

type and T315I mutant ABL kinases. This document is intended to serve as a valuable resource

for researchers actively engaged in the fields of oncology, medicinal chemistry, and drug

discovery, with a particular focus on chronic myeloid leukemia (CML).

Chemical Structure and Properties
BCR-ABL-IN-7 is a small molecule inhibitor with the chemical formula C₁₉H₁₆FN₃O and a

molecular weight of 385.41 g/mol .[1] Its structure is defined by a distinct arrangement of

heterocyclic rings, which are crucial for its binding affinity and inhibitory function against the

BCR-ABL kinase.

SMILES String:O=C(C1=C(NC(C2=NOC(C3=CC=C(F)C=C3)=C2)=O)SC4=C1CCCC4)N

The IUPAC name for BCR-ABL-IN-7 is 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(5,6,7,8-

tetrahydronaphtho[2,3-b]thiophen-4-yl)acetamide. This systematic nomenclature provides a

precise description of the molecule's atomic connectivity and stereochemistry.
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BCR-ABL-IN-7 functions as a tyrosine kinase inhibitor (TKI), specifically targeting the ATP-

binding site of the ABL kinase domain within the BCR-ABL fusion protein. The constitutive

activation of this kinase is a hallmark of CML and is the primary driver of malignant cell

proliferation and survival. By competitively binding to the ATP pocket, BCR-ABL-IN-7
effectively blocks the phosphorylation of downstream substrates, thereby interrupting the

oncogenic signaling cascade.

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways that

promote cell proliferation, inhibit apoptosis, and alter cell adhesion. The primary pathways

affected by BCR-ABL signaling include:

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated by the

GRB2/SOS complex, which is recruited to the autophosphorylated BCR-ABL.

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival and proliferation.

BCR-ABL can activate PI3K through various adapter proteins, leading to the activation of

AKT and its downstream effector, mTOR.

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell

survival. BCR-ABL can directly and indirectly activate STAT5, a key transcription factor in this

pathway.

BCR-ABL-IN-7, by inhibiting the initial phosphorylation event, effectively dampens the activity

of these critical downstream pathways.
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BCR-ABL Signaling Pathways and Inhibition by BCR-ABL-IN-7.

Quantitative Biological Activity
At present, specific public domain quantitative data (e.g., IC₅₀, Kᵢ values) for BCR-ABL-IN-7
against wild-type and T315I mutant BCR-ABL are not readily available in the searched

resources. The compound is described as an effective inhibitor of both kinase forms.[1] Further

investigation into proprietary databases or direct experimental evaluation would be necessary

to obtain these precise values.

Experimental Protocols
The following are generalized protocols for in vitro and cell-based assays commonly used to

evaluate the activity of BCR-ABL inhibitors. These can be adapted for the specific assessment

of BCR-ABL-IN-7.
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In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is

inversely proportional to the inhibitory activity of the test compound.

Materials:

Recombinant wild-type and T315I mutant BCR-ABL kinase

Abltide (EAIYAAPFAKKK) or other suitable substrate peptide

ATP

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

BCR-ABL-IN-7 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of BCR-ABL-IN-7 in kinase buffer.

In a 384-well plate, add 2.5 µL of the test compound dilution.

Add 5 µL of a solution containing the recombinant BCR-ABL kinase and substrate peptide in

kinase buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10

µL.

Incubate the plate at 30°C for 1 hour.
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Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of BCR-ABL-IN-7 relative to a DMSO

control and determine the IC₅₀ value.

Prepare serial dilutions
of BCR-ABL-IN-7

Add inhibitor to
384-well plate

Prepare Kinase/Substrate
master mix

Add Kinase/Substrate mix Initiate reaction with ATP Incubate at 30°C for 1h Add ADP-Glo™ Reagent Incubate at RT for 40 min Add Kinase Detection
Reagent Incubate at RT for 30-60 min Measure Luminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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